2-(2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoline derivatives.
Preparation Methods
The synthesis of 2-(2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction is carried out under controlled conditions to ensure the formation of the desired isoindoline-1,3-dione scaffold. Industrial production methods often employ solventless conditions and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
2-(2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets . Additionally, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-(2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be compared with other isoindoline derivatives, such as 4,7-diphenyltetrahydroisobenzofuran-1,3-dione and 2-(perfluoropyridin-4-yl)-3a,4,7,7a-tetrahydro-4,7-methanoisoindole-1,3-dione . These compounds share similar structural features but differ in their chemical reactivity and applications. The unique properties of this compound make it particularly valuable for specific research and industrial applications .
Properties
Molecular Formula |
C15H14ClNO2 |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C15H14ClNO2/c16-10-3-1-2-4-11(10)17-14(18)12-8-5-6-9(7-8)13(12)15(17)19/h1-4,8-9,12-13H,5-7H2 |
InChI Key |
LGCSVOAULAEOKE-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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